LPK-26 hydrochloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(3,4-dichlorophenyl)-N-[(2S)-1-(2,5-dihydropyrrol-1-yl)-3-methylbutan-2-yl]-N-methylacetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24Cl2N2O.ClH/c1-13(2)17(12-22-8-4-5-9-22)21(3)18(23)11-14-6-7-15(19)16(20)10-14;/h4-7,10,13,17H,8-9,11-12H2,1-3H3;1H/t17-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOOCHAFXTYNYQE-UNTBIKODSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1CC=CC1)N(C)C(=O)CC2=CC(=C(C=C2)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CN1CC=CC1)N(C)C(=O)CC2=CC(=C(C=C2)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25Cl3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492451-07-7 |

Source

|

| Record name | Benzeneacetamide, 3,4-dichloro-N-[(1S)-1-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]-2-methylpropyl]-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492451-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LPK-26 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0492451077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LPK-26 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LPK-26 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTE2K3D35Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

LPK-26 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

LPK-26 hydrochloride is a potent and highly selective synthetic agonist for the kappa-opioid receptor (KOR), a key target in pain modulation and other neurological pathways. This document provides a comprehensive technical overview of the mechanism of action of LPK-26, summarizing its receptor binding affinity, functional activity, and in vivo analgesic effects. Detailed experimental methodologies are provided for the key assays used in its characterization, and its primary signaling pathway is visually represented. The data presented herein demonstrate that LPK-26 is a powerful research tool and a potential lead compound for the development of novel analgesics with a reduced potential for physical dependence compared to traditional opioids.

Core Mechanism of Action

LPK-26, chemically known as (2-(3,4-dichloro)-phenyl)-N-methyl-N-[(1S)-1-(2-isopropyl)-2-(1-(3-pyrrolinyl))ethyl] acetamide hydrochloride, exerts its pharmacological effects by selectively binding to and activating the kappa-opioid receptor (KOR), a member of the G-protein coupled receptor (GPCR) family.[1][2][3][4][5] As a KOR agonist, LPK-26 mimics the action of endogenous dynorphin peptides, leading to the initiation of an intracellular signaling cascade.

Upon binding to the KOR, LPK-26 induces a conformational change in the receptor, which promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gα subunit of the heterotrimeric G-protein (typically Gαi/o).[1] This activation leads to the dissociation of the Gα-GTP subunit from the Gβγ dimer. Both of these components then modulate downstream effectors, ultimately resulting in a reduction in neuronal excitability and neurotransmitter release, which underlies the compound's potent antinociceptive (analgesic) effects.[1]

Quantitative Pharmacological Data

The binding affinity and functional potency of LPK-26 have been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity of LPK-26

This table outlines the inhibitory constant (Ki) of LPK-26 at the three main opioid receptor subtypes, demonstrating its high selectivity for the kappa-opioid receptor.

| Receptor Subtype | Inhibitory Constant (Ki) | Reference Compound |

| Kappa (κ) | 0.64 nM | (-)U50,488H |

| Mu (μ) | 1170 nM | Morphine |

| Delta (δ) | >10,000 nM | DPDPE |

| Data sourced from Tao YM, et al. (2008).[1][6] |

Table 2: In Vitro Functional Activity of LPK-26

This table presents the half-maximal effective concentration (EC50) for LPK-26 in stimulating the binding of [³⁵S]GTPγS to G-proteins, a direct measure of G-protein activation following receptor agonism.

| Assay | Parameter | Value |

| [³⁵S]GTPγS Binding | EC50 | 0.0094 nM |

| Data sourced from Tao YM, et al. (2008).[1][6] |

Table 3: In Vivo Antinociceptive Potency of LPK-26

This table shows the half-maximal effective dose (ED50) of LPK-26 in two standard rodent models of pain, highlighting its potent analgesic effects.

| Experimental Model | Parameter | LPK-26 ED50 (mg/kg) | Morphine ED50 (mg/kg) | (-)U50,488H ED50 (mg/kg) |

| Mouse Hot Plate Test | ED50 | 0.049 | Not Reported | Not Reported |

| Mouse Acetic Acid Writhing Test | ED50 | 0.0084 | Not Reported | Not Reported |

| Data sourced from Tao YM, et al. (2008).[1][6] |

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of LPK-26 and the general workflow for its characterization.

Detailed Experimental Protocols

The following protocols are based on the methodologies cited in the primary literature for LPK-26 and related compounds.[1][7]

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of LPK-26 for kappa, mu, and delta opioid receptors.

-

Receptor Source: Membranes prepared from CHO (Chinese Hamster Ovary) cells stably expressing the respective human opioid receptor subtype.

-

Radioligands:

-

[³H]U69,593 for kappa-opioid receptors.

-

[³H]DAMGO for mu-opioid receptors.

-

[³H]DPDPE for delta-opioid receptors.

-

-

Procedure:

-

Cell membranes (20-40 µg of protein) are incubated in a final volume of 1 mL of binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

A fixed concentration of the appropriate radioligand is added to each reaction tube.

-

Increasing concentrations of LPK-26 (e.g., from 10⁻¹¹ to 10⁻⁵ M) are added to compete with the radioligand for receptor binding.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled standard antagonist (e.g., 10 µM naloxone).

-

The mixture is incubated at 25°C for a specified time (e.g., 60 minutes) to reach equilibrium.

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by washing with ice-cold buffer to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Functional Assay

-

Objective: To measure the functional potency (EC50) and efficacy of LPK-26 as a KOR agonist.

-

Procedure:

-

Cell membranes expressing the kappa-opioid receptor (10-20 µg protein) are pre-incubated with GDP (e.g., 10 µM) in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Varying concentrations of LPK-26 are added to the membranes.

-

The reaction is initiated by the addition of [³⁵S]GTPγS (e.g., 0.05 nM).

-

Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of excess unlabeled GTPγS (e.g., 10 µM).

-

The mixture is incubated at 30°C for 60 minutes.

-

The assay is terminated by rapid filtration, and the filter-bound radioactivity is measured by liquid scintillation counting.

-

Data are analyzed using a sigmoidal dose-response curve to calculate the EC50 and Emax values.

-

Mouse Hot Plate Test

-

Objective: To assess the antinociceptive effect of LPK-26 against thermal pain.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Procedure:

-

Male ICR mice (or similar strain) are used.

-

Prior to drug administration, a baseline latency is determined by placing each mouse on the hot plate and recording the time until a nocifensive response (e.g., licking a hind paw or jumping) is observed.[1]

-

A cut-off time (e.g., 60 seconds) is used to prevent tissue damage.[1]

-

LPK-26, vehicle, or a reference compound is administered (e.g., subcutaneously).

-

At a specified time post-administration (e.g., 15-30 minutes), the mice are again placed on the hot plate, and the response latency is measured.

-

The antinociceptive effect is often calculated as the Maximum Possible Effect (%MPE), and the ED50 is determined from the dose-response curve.

-

Mouse Acetic Acid Writhing Test

-

Objective: To evaluate the analgesic activity of LPK-26 against visceral chemical pain.

-

Procedure:

-

Mice are pre-treated with LPK-26, vehicle, or a reference drug.

-

After a set absorption period (e.g., 15-30 minutes), a dilute solution of acetic acid (e.g., 0.6% in saline, 10 mL/kg) is injected intraperitoneally.[1]

-

Immediately following the injection, each mouse is placed in an individual observation chamber.

-

The number of "writhes" (a characteristic behavior involving abdominal constriction and extension of the hind limbs) is counted over a defined period (e.g., 15 minutes).[1]

-

The percentage of inhibition of writhing for the drug-treated groups is calculated relative to the vehicle control group, and the ED50 is determined.

-

Conclusion

This compound is a highly selective and potent kappa-opioid receptor agonist. Its mechanism of action is centered on the activation of KOR and the subsequent modulation of G-protein signaling cascades, leading to significant antinociceptive effects in both thermal and visceral pain models. The substantial separation between its high affinity for the kappa receptor and its low affinity for mu and delta receptors suggests a favorable profile with a potentially lower risk of the side effects commonly associated with mu-opioid agonists, such as respiratory depression and high abuse liability.[1] The data strongly support the value of LPK-26 as a critical tool for preclinical research into KOR pharmacology and as a promising scaffold for the development of next-generation analgesics.

References

- 1. Novel κ-opioid receptor agonist MB-1C-OH produces potent analgesia with less depression and sedation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. LPK-26 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Novel selective κ agonists SLL-039 and SLL-1206 produce potent antinociception with fewer sedation and aversion - PMC [pmc.ncbi.nlm.nih.gov]

LPK-26 Hydrochloride: A Selective Kappa-Opioid Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LPK-26 hydrochloride is a potent and highly selective agonist of the kappa-opioid receptor (KOR).[1][2][3][4] This technical guide delineates the primary pharmacological target of LPK-26, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathway and experimental workflow. LPK-26, chemically identified as (2-(3,4-dichloro)-phenyl)-N-methyl-N-[(1S)-1-(2-isopropyl)-2-(1-(3-pyrrolinyl))ethyl] acetamide hydrochloride, has demonstrated significant antinociceptive effects with a reduced potential for physical dependence, making it a compound of interest in the development of novel analgesics.[1][5][6]

Primary Pharmacological Target

The primary molecular target of this compound is the kappa-opioid receptor (KOR) .[1][3][4] This has been determined through extensive in vitro and in vivo studies. LPK-26 exhibits high binding affinity and functional activity at the KOR, while displaying significantly lower affinity for the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).[1][6] This selectivity for the KOR is a key characteristic of LPK-26, distinguishing it from non-selective opioids and contributing to its unique pharmacological profile.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the interaction of LPK-26 with opioid receptors.

Table 1: Receptor Binding Affinity of LPK-26

| Receptor | Ki (nM) |

| Kappa-Opioid Receptor (KOR) | 0.64[1][6] |

| Mu-Opioid Receptor (MOR) | 1170[1][6] |

| Delta-Opioid Receptor (DOR) | >10,000[1][6] |

Ki: Inhibitory constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity of LPK-26

| Assay | Parameter | Value (nM) |

| [35S]GTPγS Binding | EC50 | 0.0094[1][6] |

EC50: Half maximal effective concentration, a measure of the concentration of a drug that induces a response halfway between the baseline and maximum.

Table 3: In Vivo Antinociceptive Potency of LPK-26

| Test | ED50 (mg/kg) |

| Hot Plate Test | 0.049[1][6] |

| Acetic Acid Writhing Test | 0.0084[1][6] |

ED50: Median effective dose, the dose that produces a therapeutic effect in 50% of the population.

Signaling Pathway

LPK-26, as a KOR agonist, activates a G-protein coupled receptor (GPCR) signaling cascade. Upon binding to the KOR, it promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gαi/o). This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effector proteins, ultimately resulting in the observed analgesic effects.

Caption: LPK-26 activates the KOR, initiating a G-protein signaling cascade that leads to analgesia.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of LPK-26.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of LPK-26 for kappa, mu, and delta opioid receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the specific opioid receptor subtypes (e.g., from CHO-K1 cells) are prepared by homogenization and centrifugation.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [3H]U-69,593 for KOR, [3H]DAMGO for MOR, [3H]DPDPE for DOR) is incubated with the cell membranes in the presence of varying concentrations of LPK-26.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 values (concentration of LPK-26 that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

Objective: To determine the functional agonist activity (EC50 and Emax) of LPK-26 at the KOR.

Methodology:

-

Membrane Preparation: As described in the radioligand binding assay.

-

Incubation: Cell membranes are incubated with varying concentrations of LPK-26 in the presence of a fixed concentration of [35S]GTPγS and GDP.

-

Separation: The bound and free [35S]GTPγS are separated by filtration.

-

Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured by liquid scintillation counting.

-

Data Analysis: The EC50 and Emax values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

References

- 1. LPK-26, a novel kappa-opioid receptor agonist with potent antinociceptive effects and low dependence potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LPK-26 - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound|CAS 492451-07-7|DC Chemicals [dcchemicals.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

LPK-26 Hydrochloride: A Technical Guide to its Kappa-Opioid Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kappa-opioid receptor (KOR) selectivity and signaling profile of LPK-26 hydrochloride. The information is compiled from publicly available research, focusing on quantitative data and detailed experimental methodologies to support further investigation and drug development efforts.

Quantitative Selectivity and Potency Profile

This compound is a potent and highly selective agonist for the kappa-opioid receptor. Its binding affinity and functional potency have been characterized through various in vitro assays, demonstrating a significant preference for the KOR over other opioid receptor subtypes.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Kᵢ (nM) | Selectivity (fold) vs. KOR |

| Kappa (κ) | 0.64 | - |

| Mu (μ) | 1170 | 1828 |

| Delta (δ) | >10,000 | >15,625 |

Kᵢ values represent the inhibition constant, a measure of binding affinity. A lower Kᵢ indicates a higher affinity. Data from competitive radioligand binding assays.[1]

Table 2: Functional Potency of this compound

| Assay | Parameter | Value (nM) |

| [³⁵S]GTPγS Binding | EC₅₀ | 0.0094 |

EC₅₀ represents the half-maximal effective concentration, indicating the potency of the compound in stimulating a functional response. Data from [³⁵S]GTPγS binding assays in CHO-KOR cell membranes.[1]

Experimental Protocols

The following sections detail the methodologies used to determine the binding affinity and functional potency of this compound.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.[2]

Objective: To determine the inhibition constant (Kᵢ) of this compound for the kappa, mu, and delta opioid receptors.

Cell Lines:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (CHO-KOR).

-

CHO cells stably expressing the human mu-opioid receptor (CHO-MOR).

-

CHO cells stably expressing the human delta-opioid receptor (CHO-DOR).

Membrane Preparation:

-

Cells are cultured to 80-90% confluency.

-

Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration is determined using a standard method, such as the Bradford or BCA assay.

Assay Protocol (Competitive Binding):

-

Membrane preparations (containing a specific amount of protein) are incubated in a 96-well plate.

-

A fixed concentration of a specific radioligand is added to each well.

-

For KOR binding: [³H]-U69,593

-

For MOR binding: [³H]-DAMGO

-

For DOR binding: [³H]-DPDPE

-

-

Varying concentrations of this compound are added to compete with the radioligand for receptor binding.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity ligand (e.g., naloxone).

-

The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

The IC₅₀ (concentration of LPK-26 that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.

-

The Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor of interest. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.[3][4]

Objective: To determine the EC₅₀ and maximal efficacy (Eₘₐₓ) of this compound in stimulating G protein activation at the kappa-opioid receptor.

Materials:

-

Membranes from CHO-KOR cells.

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and GDP.

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

-

This compound at various concentrations.

-

A known full agonist for the KOR as a positive control (e.g., U-50,488H).

Assay Protocol:

-

CHO-KOR cell membranes are pre-incubated with GDP to ensure that G proteins are in their inactive state.

-

The membranes are then incubated in the assay buffer with varying concentrations of this compound.

-

[³⁵S]GTPγS is added to the mixture.

-

The incubation is carried out for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer.

-

The amount of [³⁵S]GTPγS bound to the Gα subunits on the filters is quantified by liquid scintillation counting.

-

Data is analyzed by plotting the specific binding of [³⁵S]GTPγS against the logarithm of the this compound concentration.

-

The EC₅₀ and Eₘₐₓ values are determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of the kappa-opioid receptor and the general workflows for the experimental protocols described above.

Caption: Canonical G-protein dependent and β-arrestin signaling pathways of the Kappa-Opioid Receptor (KOR).

Caption: General workflow for a competitive radioligand binding assay.

Caption: General workflow for a [³⁵S]GTPγS binding assay.

Caption: this compound demonstrates high selectivity for the kappa-opioid receptor.

References

- 1. Kappa opioid receptor screen with the Tango beta-arrestin recruitment technology and characterization of hits with second-messenger assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. revvity.com [revvity.com]

LPK-26 Hydrochloride: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and pharmacological properties of LPK-26 hydrochloride, a potent and selective kappa-opioid receptor agonist. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Chemical Structure and Identification

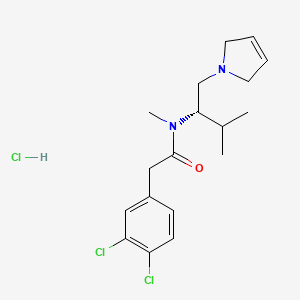

This compound is a derivative of ICI-199441 and an analog of the classic kappa-opioid agonist, (-)-U50,488H. Its chemical structure is characterized by a 3,4-dichlorophenylacetamide moiety linked to a chiral isopropyl-pyrrolinyl-ethyl amine.

Chemical Name: 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(2-isopropyl)-2-(1-(3-pyrrolinyl))ethyl]acetamide hydrochloride[1][2]

Image of the chemical structure of this compound

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 492451-07-7[1][2][3] |

| Molecular Formula | C₁₈H₂₄Cl₂N₂O · HCl[2] |

| Molecular Weight | 391.76 g/mol [2] |

| IUPAC Name | 2-(3,4-dichlorophenyl)-N-[(2S)-1-(2,5-dihydropyrrol-1-yl)-3-methylbutan-2-yl]-N-methylacetamide;hydrochloride[4] |

| SMILES | CC(C)--INVALID-LINK--N(C)C(=O)CC2=CC(=C(C=C2)Cl)Cl.Cl[4] |

| InChI Key | WOOCHAFXTYNYQE-UNTBIKODSA-N[4] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound, such as its melting point and pKa, are not widely available in the public domain. However, some information regarding its solubility and storage has been reported.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Purity | ≥98% (by HPLC)[2] |

| Solubility | Water: >10 mg/mL |

| Storage Temperature | 2-8°C |

| Melting Point | Not publicly available. |

| pKa | Not publicly available. |

Pharmacological Properties

This compound is a highly potent and selective agonist for the kappa-opioid receptor. Its pharmacological profile is characterized by significant antinociceptive effects with a potentially lower propensity for inducing physical dependence compared to other opioids.

Table 3: Pharmacological Data for LPK-26

| Parameter | Value | Receptor/Test System |

| Ki (kappa-opioid receptor) | 0.64 nM | Opioid receptor binding assay |

| Ki (mu-opioid receptor) | 1170 nM | Opioid receptor binding assay |

| Ki (delta-opioid receptor) | >10,000 nM | Opioid receptor binding assay |

| EC₅₀ ([³⁵S]GTPγS binding) | 0.0094 nM | CHO cells expressing kappa-opioid receptor |

| ED₅₀ (Hot Plate Test) | 0.049 mg/kg | Mouse model of analgesia |

| ED₅₀ (Acetic Acid Writhing Test) | 0.0084 mg/kg | Mouse model of analgesia |

The data indicates that LPK-26 has an extremely high affinity for the kappa-opioid receptor, with over 1800-fold selectivity against the mu-opioid receptor and even greater selectivity against the delta-opioid receptor. This selectivity profile suggests a reduced potential for the side effects commonly associated with mu-opioid receptor agonists, such as respiratory depression and euphoria.

Signaling Pathways

As a kappa-opioid receptor agonist, this compound modulates intracellular signaling cascades upon binding to its G protein-coupled receptor (GPCR). The kappa-opioid receptor is primarily coupled to the Gαi/o class of G proteins.

Caption: LPK-26 signaling pathway.

Upon activation by LPK-26, the Gαi/o subunit dissociates from the Gβγ dimer. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The Gβγ dimer can directly modulate the activity of ion channels, such as inwardly rectifying potassium (K+) channels and voltage-gated calcium (Ca2+) channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. Additionally, Gβγ can activate mitogen-activated protein kinase (MAPK) cascades, including ERK, p38, and JNK pathways, which are involved in longer-term cellular responses.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the pharmacological properties of this compound. The specific details of the original studies may vary.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of LPK-26 for different opioid receptors.

Caption: Radioligand binding assay workflow.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of LPK-26 to activate G proteins coupled to the kappa-opioid receptor.

Caption: [³⁵S]GTPγS binding assay workflow.

In Vivo Antinociception Assays

These assays assess the analgesic effects of LPK-26 in animal models.

This test measures the response latency of an animal to a thermal stimulus.

Caption: Hot plate test workflow.

This test measures the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

Caption: Acetic acid writhing test workflow.

Naloxone-Precipitated Withdrawal Test

This assay is used to assess the potential for physical dependence.

Caption: Naloxone-precipitated withdrawal test workflow.

Conclusion

This compound is a valuable research tool for investigating the kappa-opioid receptor system. Its high potency and selectivity make it a suitable candidate for studying the physiological and pathological roles of this receptor in conditions such as pain, addiction, and mood disorders. Further research is warranted to fully elucidate its therapeutic potential and to establish a more comprehensive physicochemical profile.

References

LPK-26 Hydrochloride: A Technical Overview of its Discovery and Synthesis as a Potent Kappa-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

LPK-26 hydrochloride is a novel and potent selective kappa-opioid receptor (KOR) agonist that has demonstrated significant antinociceptive effects with a low potential for physical dependence in preclinical studies. As a derivative of ICI-199441 and an analogue of (-)-U50,488H, LPK-26 represents a promising area of research for the development of safer and more effective analgesics. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound, intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

The opioid system, comprising receptors such as the mu (μ), delta (δ), and kappa (κ), is a cornerstone of pain management. However, conventional opioid analgesics, which primarily target the μ-opioid receptor, are associated with severe side effects, including respiratory depression, tolerance, and a high potential for addiction. The kappa-opioid receptor has emerged as an attractive alternative target for the development of analgesics, as KOR agonists can produce potent antinociception with a reduced risk of the adverse effects associated with μ-opioid receptor agonists. LPK-26, chemically identified as (2-(3,4-dichloro)-phenyl)-N-methyl-N-[(1S)-1-(2-isopropyl)-2-(1-(3-pyrrolinyl))ethyl] acetamide, is a testament to this therapeutic strategy.[1] This document details the scientific journey of this compound, from its conceptualization and synthesis to its pharmacological characterization.

Discovery of this compound

The discovery of LPK-26 was the result of a targeted drug design strategy aimed at developing potent and selective KOR agonists with an improved safety profile. The development process can be visualized as a logical workflow:

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature. However, based on the synthesis of structurally related kappa-opioid receptor agonists, a plausible synthetic route can be proposed. The synthesis would likely involve the coupling of a chiral amine intermediate with a substituted phenylacetic acid derivative.

Proposed Synthetic Scheme:

-

Step 1: Synthesis of the chiral diamine precursor. This would likely start from a commercially available chiral amino acid, such as L-valine, to introduce the desired stereochemistry. The synthesis would involve standard peptide coupling and reduction steps to yield (S)-N-methyl-1-(3-pyrrolin-1-yl)-3-methylbutan-2-amine.

-

Step 2: Synthesis of 3,4-dichlorophenylacetic acid. This can be prepared from 3,4-dichlorotoluene through oxidation.

-

Step 3: Amide Coupling. The chiral diamine from Step 1 would be coupled with 3,4-dichlorophenylacetic acid from Step 2 using a standard coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Step 4: Hydrochloride Salt Formation. The final compound would be treated with hydrochloric acid in an appropriate solvent (e.g., diethyl ether or isopropanol) to precipitate LPK-26 as its hydrochloride salt, which often improves stability and solubility.

Pharmacological Profile

LPK-26 exhibits a high affinity and selectivity for the kappa-opioid receptor. Its pharmacological properties have been characterized through a series of in vitro and in vivo experiments.

In Vitro Binding and Functional Activity

The binding affinity and functional activity of LPK-26 at opioid receptors have been determined using radioligand binding assays and [³⁵S]GTPγS binding assays, respectively.

| Parameter | Kappa (κ) Receptor | Mu (μ) Receptor | Delta (δ) Receptor | Reference |

| Ki (nM) | 0.64 | 1170 | >10,000 | [1] |

| EC₅₀ (nM) for [³⁵S]GTPγS binding | 0.0094 | - | - | [1] |

Table 1: In Vitro Pharmacological Data for LPK-26.

In Vivo Antinociceptive Effects

The analgesic properties of LPK-26 have been evaluated in rodent models of pain, demonstrating its potent antinociceptive effects.

| Assay | LPK-26 ED₅₀ (mg/kg) | (-)-U50,488H ED₅₀ (mg/kg) | Morphine ED₅₀ (mg/kg) | Reference |

| Mouse Hot Plate Test | 0.049 | - | - | [1] |

| Mouse Acetic Acid Writhing Test | 0.0084 | - | - | [1] |

Table 2: In Vivo Analgesic Potency of LPK-26.

Low Dependence Potential

A key feature of LPK-26 is its low potential for inducing physical dependence. Studies have shown that LPK-26 did not induce physical dependence and could suppress naloxone-precipitated jumping in mice when administered concurrently with morphine, suggesting its potential to mitigate morphine-induced dependence.[1]

Mechanism of Action: Kappa-Opioid Receptor Signaling

LPK-26 exerts its effects by acting as an agonist at the kappa-opioid receptor, which is a G-protein coupled receptor (GPCR). The activation of the KOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, resulting in analgesia.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following outlines the methodologies for the key experiments cited in the pharmacological evaluation of LPK-26.

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of LPK-26 for opioid receptors.

-

Method:

-

Prepare cell membrane homogenates from cells expressing the desired opioid receptor subtype (κ, μ, or δ).

-

Incubate the membrane homogenates with a specific radioligand (e.g., [³H]U69,593 for KOR) and varying concentrations of LPK-26.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC₅₀ value (the concentration of LPK-26 that inhibits 50% of the specific binding of the radioligand) and convert it to the Ki value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

-

Objective: To determine the functional activity (EC₅₀) of LPK-26 as a KOR agonist.

-

Method:

-

Incubate cell membrane homogenates expressing the KOR with varying concentrations of LPK-26 in the presence of GDP and [³⁵S]GTPγS.

-

Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separate the bound and free [³⁵S]GTPγS by filtration.

-

Quantify the amount of bound [³⁵S]GTPγS by liquid scintillation counting.

-

Plot the concentration-response curve to determine the EC₅₀ value.

-

Mouse Hot Plate Test

-

Objective: To assess the central antinociceptive effects of LPK-26.

-

Method:

-

Administer LPK-26 or a vehicle control to mice.

-

At a predetermined time after administration, place each mouse on a heated surface (e.g., 55°C).

-

Record the latency for the mouse to exhibit a pain response (e.g., licking a paw or jumping).

-

A cut-off time is set to prevent tissue damage.

-

Calculate the percentage of maximal possible effect (%MPE) and determine the ED₅₀ value.

-

Mouse Acetic Acid Writhing Test

-

Objective: To evaluate the peripheral and central antinociceptive effects of LPK-26 in a model of visceral pain.

-

Method:

-

Administer LPK-26 or a vehicle control to mice.

-

After a set period, inject a dilute solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen).

-

Count the number of writhes over a defined observation period.

-

Calculate the percentage of inhibition of writhing compared to the control group and determine the ED₅₀ value.

-

Conclusion

This compound is a highly potent and selective kappa-opioid receptor agonist with a promising preclinical profile. Its significant antinociceptive effects, coupled with a low liability for physical dependence, position it as a valuable lead compound in the quest for safer opioid analgesics. Further research, including more detailed preclinical toxicology and pharmacokinetic studies, is warranted to fully elucidate its therapeutic potential. The development of compounds like LPK-26 underscores the importance of targeting the kappa-opioid receptor as a viable strategy to address the ongoing opioid crisis.

References

In Vitro Characterization of LPK-26 Hydrochloride: A Technical Guide

Disclaimer: As of December 2025, publicly available information on the in vitro characterization of LPK-26 hydrochloride is limited. This technical guide, therefore, utilizes the well-characterized epidermal growth factor receptor (EGFR) inhibitor, Gefitinib , as a representative compound to illustrate the expected data, experimental protocols, and visualizations that would be included in a comprehensive in vitro profile. This document serves as a template for researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed overview of the in vitro characterization of a small molecule inhibitor. The methodologies and data presentation formats are designed to offer a comprehensive understanding of the compound's biochemical and cellular activity, mechanism of action, and pharmacological profile. While the specific data herein pertains to Gefitinib, the principles and experimental approaches are broadly applicable to the characterization of novel chemical entities like this compound.

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, which is a key driver in the pathogenesis of certain cancers, particularly non-small cell lung cancer (NSCLC).[1][2][3] By competing with adenosine triphosphate (ATP) at the binding site of the EGFR tyrosine kinase domain, Gefitinib inhibits receptor autophosphorylation and downstream signaling pathways, ultimately leading to the inhibition of cancer cell proliferation and survival.[1][2][4]

Biochemical Activity

Kinase Inhibition

The primary biochemical activity of a kinase inhibitor is its ability to suppress the enzymatic activity of its target kinase. This is typically quantified by the half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Kinase Inhibitory Activity of Gefitinib against EGFR

| EGFR Variant | IC50 (nM) | Assay Conditions | Reference |

| Wild-Type | 33 | Enzyme activity assay | [5] |

| Exon 19 Deletion | 5.4 | Cell-based assay (PC-9 cells) | |

| L858R | 2.6 | Cell-based assay (H3255 cells) | |

| T790M | >1000 | Cell-based assay |

Experimental Protocol: EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method for determining the IC50 value of an inhibitor against a purified kinase.

Materials:

-

Purified recombinant EGFR enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)[6]

-

ATP solution (at a concentration near the Km for EGFR)

-

Substrate (e.g., a synthetic peptide such as Poly(Glu, Tyr) 4:1)

-

Test compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Reagent Preparation: Prepare kinase buffer, ATP/substrate mix, and serial dilutions of the test compound. The final DMSO concentration should be kept below 1%.

-

Enzyme Reaction:

-

Add 1 µL of the serially diluted inhibitor or DMSO (control) to the wells of a 384-well plate.

-

Add 2 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 2 µL of the ATP/substrate mixture.

-

-

Reaction Incubation and Termination:

-

Incubate the plate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes to generate a luminescent signal.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Plot the percentage of kinase activity relative to the DMSO control against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for a cell viability (MTT) assay.

Mechanism of Action

EGFR Signaling Pathway

Gefitinib inhibits the EGFR signaling pathway, which is crucial for cell proliferation, survival, and differentiation. [1]Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. [1][7] EGFR Signaling Pathway and Inhibition by Gefitinib

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental Protocol: Western Blotting for Phospho-EGFR

Western blotting is used to detect the phosphorylation status of EGFR and downstream signaling proteins, providing direct evidence of target engagement by the inhibitor.

Materials:

-

Treated cell lysates

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensities to determine the relative levels of protein phosphorylation.

Conclusion

The in vitro characterization of a novel compound like this compound is a critical step in the drug discovery and development process. By employing a suite of biochemical and cell-based assays, researchers can elucidate its potency, selectivity, and mechanism of action. The data and protocols presented in this guide, using Gefitinib as an exemplar, provide a framework for the comprehensive evaluation of new chemical entities, paving the way for further preclinical and clinical investigation.

References

- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Gefitinib | Cell Signaling Technology [cellsignal.com]

- 6. promega.com [promega.com]

- 7. researchgate.net [researchgate.net]

A Technical Deep Dive: LPK-26 Hydrochloride Versus Other Kappa-Opioid Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of LPK-26 hydrochloride, a selective kappa-opioid receptor (KOR) agonist, against other prominent KOR agonists: the prototypical arylacetamide U-50,488, the naturally occurring diterpene Salvinorin A, and the clinically approved Nalfurafine. This document details their pharmacological profiles, including binding affinities, functional activities, and in vivo analgesic efficacy. Comprehensive experimental methodologies for key assays are provided, and crucial signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their mechanisms of action and evaluation processes. The compiled data aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction to Kappa-Opioid Receptor Agonists

The kappa-opioid receptor (KOR) is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating pain, mood, and addiction.[1][2] Unlike mu-opioid receptor (MOR) agonists, which are the cornerstone of clinical pain management but are associated with a high risk of addiction and respiratory depression, KOR agonists have shown promise in providing potent analgesia with a reduced liability for abuse.[3][4] However, the therapeutic development of KOR agonists has been hampered by dose-limiting side effects such as dysphoria, sedation, and psychotomimetic effects.[4][5]

This compound has emerged as a novel and selective KOR agonist with a promising preclinical profile, exhibiting potent antinociceptive effects and a low potential for physical dependence.[3] This guide aims to contextualize the pharmacological characteristics of this compound by comparing it with other well-established KOR agonists, providing a comprehensive resource for the scientific community.

Comparative Pharmacological Data

The following tables summarize the quantitative data for this compound and other selected KOR agonists, facilitating a direct comparison of their in vitro and in vivo properties.

Table 1: In Vitro Binding Affinities (Ki) at Opioid Receptors

| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR Selectivity (MOR/KOR) | KOR Selectivity (DOR/KOR) |

| This compound | 0.64[3] | 1170[3] | >10,000[3] | 1828 | >15625 |

| U-50,488 | 1.1 - 114[1][6] | 130 - 6100[1][6] | >10,000[6] | ~118 - 54 | >87 |

| Salvinorin A | 0.8 - 2.4[7][8] | >1,000[7] | >1,000[7] | >1250 | >1250 |

| Nalfurafine | 0.2 - 0.5[9][10] | 1.5 - 20[9][10] | 2.5 - 50[9][10] | ~7.5 - 40 | ~12.5 - 100 |

Table 2: In Vitro Functional Activity (EC50) in GTPγS Binding Assays

| Compound | KOR EC50 (nM) |

| This compound | 0.0094[3] |

| U-50,488 | 1.7 - 25[6][11] |

| Salvinorin A | 2.4 - 14.5[5][7] |

| Nalfurafine | 0.097 - 0.74[9] |

Table 3: In Vivo Analgesic Efficacy (ED50) in Rodent Models

| Compound | Hot Plate Test ED50 (mg/kg) | Acetic Acid Writhing Test ED50 (mg/kg) |

| This compound | 0.049[3] | 0.0084[3] |

| U-50,488 | 0.4 - 6.7[3][8] | ~1.0 |

| Salvinorin A | ~1.0 - 2.1[3] | Data Not Available |

| Nalfurafine | ~0.015 (as adjuvant)[8] | Data Not Available |

Signaling Pathways and Experimental Workflows

Kappa-Opioid Receptor Signaling Pathway

Activation of the KOR by an agonist initiates a cascade of intracellular events. The receptor is coupled to inhibitory G proteins (Gαi/o), which, upon activation, dissociate into Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The Gβγ subunits can directly interact with and modulate the activity of various ion channels, such as G protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release. Furthermore, KOR activation can also stimulate mitogen-activated protein kinase (MAPK) pathways.[1][2]

KOR Signaling Cascade

Experimental Workflow: In Vitro Characterization of KOR Agonists

The in vitro characterization of a novel KOR agonist typically involves a series of assays to determine its binding affinity, selectivity, and functional potency. A standard workflow begins with radioligand binding assays to assess the compound's affinity for the KOR and its selectivity over other opioid receptors. This is followed by functional assays, such as the GTPγS binding assay, to measure the compound's ability to activate the receptor and initiate G protein signaling.

In Vitro Agonist Characterization

Detailed Experimental Protocols

Radioligand Binding Assay for Kappa-Opioid Receptor

This protocol is adapted for determining the binding affinity of a test compound to the KOR expressed in Chinese Hamster Ovary (CHO) cells.

-

Materials:

-

CHO cell membranes stably expressing the human KOR (CHO-hKOR).

-

Radioligand: [³H]U-69,593 (a selective KOR agonist).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding determinant: 10 µM unlabeled U-69,593.

-

Test compound (e.g., this compound) at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

-

Scintillation cocktail and scintillation counter.

-

-

Procedure:

-

Prepare CHO-hKOR cell membranes by homogenization and centrifugation.[1]

-

In a 96-well plate, combine CHO-hKOR membranes (typically 15-20 µg of protein), [³H]U-69,593 (at a concentration near its Kd, e.g., 0.5-1.0 nM), and varying concentrations of the test compound in binding buffer.

-

For determining non-specific binding, a parallel set of wells should contain the membranes, radioligand, and a high concentration of unlabeled U-69,593.

-

Incubate the plate at 25°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to the KOR in rat brain membranes.

-

Materials:

-

Rat brain membranes (e.g., from striatum or cortex).

-

[³⁵S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Guanosine diphosphate (GDP) (typically 10-30 µM).

-

Test compound at various concentrations.

-

Unlabeled GTPγS for determining non-specific binding.

-

Glass fiber filters and scintillation counter.

-

-

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

In a 96-well plate, combine the brain membranes (typically 10-20 µg of protein), GDP, and varying concentrations of the test compound in assay buffer.

-

Pre-incubate the plate at 30°C for 15-20 minutes.

-

Initiate the reaction by adding [³⁵S]GTPγS (typically 0.05-0.1 nM).

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Plot the specific binding of [³⁵S]GTPγS as a function of the test compound concentration to determine the EC50 and Emax values.

-

Mouse Hot Plate Test

This in vivo assay assesses the analgesic effect of a compound against a thermal stimulus.

-

Materials:

-

Hot plate apparatus with adjustable temperature.

-

Male ICR or Swiss Webster mice (20-25 g).

-

Test compound and vehicle control.

-

Stopwatch.

-

-

Procedure:

-

Acclimatize the mice to the testing room for at least 30 minutes before the experiment.

-

Set the hot plate temperature to a constant, noxious temperature (e.g., 55 ± 0.5°C).[5]

-

Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneally or subcutaneously).

-

At a predetermined time after drug administration (e.g., 30 minutes), place each mouse individually on the hot plate.

-

Start the stopwatch immediately and observe the mouse for signs of nociception, such as paw licking, paw shaking, or jumping.

-

Record the latency (in seconds) for the first nociceptive response.

-

A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

An increase in the response latency compared to the vehicle-treated group indicates an analgesic effect.

-

Calculate the ED50 value from the dose-response curve.

-

Mouse Acetic Acid-Induced Writhing Test

This in vivo model evaluates the analgesic activity of a compound against visceral pain induced by a chemical irritant.

-

Materials:

-

0.6-1% acetic acid solution.[3]

-

Male ICR or Swiss Webster mice (20-25 g).

-

Test compound and vehicle control.

-

Observation chambers.

-

Stopwatch.

-

-

Procedure:

-

Acclimatize the mice to the testing environment.

-

Administer the test compound or vehicle to the mice.

-

After a specific pre-treatment time (e.g., 30-60 minutes), inject the acetic acid solution intraperitoneally (typically 10 ml/kg).[3]

-

Immediately place each mouse into an individual observation chamber.

-

After a latency period of about 5 minutes, start counting the number of writhes for a defined period (e.g., 10-20 minutes). A writhe is characterized by a contraction of the abdominal muscles and stretching of the hind limbs.

-

A reduction in the number of writhes in the drug-treated group compared to the vehicle group indicates an analgesic effect.

-

Calculate the percentage of inhibition of writhing and the ED50 value from the dose-response data.

-

Discussion and Conclusion

The data presented in this guide highlight the distinct pharmacological profiles of this compound and other major KOR agonists. This compound demonstrates high affinity and exceptional selectivity for the KOR, coupled with potent functional activity and in vivo analgesia.[3] Its high selectivity over MOR and DOR is a desirable characteristic that may contribute to its reported low potential for physical dependence.

In comparison, U-50,488, while a valuable research tool, exhibits lower affinity and selectivity. Salvinorin A, a non-nitrogenous agonist, is potent but its therapeutic development is hindered by its hallucinogenic properties and poor pharmacokinetic profile. Nalfurafine, a clinically used KOR agonist for uremic pruritus, shows high affinity but more moderate selectivity compared to LPK-26.

The detailed experimental protocols and visualized workflows provided herein offer a practical framework for the preclinical evaluation of novel KOR agonists. A thorough understanding of these methodologies is essential for the accurate characterization and comparison of new chemical entities targeting the KOR.

References

- 1. mdpi.com [mdpi.com]

- 2. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence for coupling of the kappa opioid receptor to brain GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Quantification of kappa opioid receptor ligand potency, efficacy and desensitization using a real-time membrane potential assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Testing of Nalfurafine as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]

- 9. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. meliordiscovery.com [meliordiscovery.com]

- 11. Preclinical Testing of Nalfurafine as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of LPK-26 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LPK-26 hydrochloride is a novel, potent, and highly selective kappa-opioid receptor (KOR) agonist. Emerging research has highlighted its significant potential as a therapeutic agent, primarily owing to its potent antinociceptive effects coupled with a low propensity for inducing physical dependence, a common and debilitating side effect of traditional opioid analgesics. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, detailing key experimental methodologies for its evaluation, and visualizing its mechanism of action through signaling pathway diagrams. The data presented herein are intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic utility of this compound in pain management and potentially other neurological disorders.

Introduction

The opioid crisis has underscored the urgent need for safer and more effective analgesics. While mu-opioid receptor (MOR) agonists, such as morphine, are potent pain relievers, their clinical use is hampered by a high risk of addiction, respiratory depression, and tolerance. The kappa-opioid receptor (KOR) has emerged as a promising alternative target for analgesia. Activation of KORs can produce profound antinociception, particularly in models of visceral and inflammatory pain, without the rewarding effects associated with MOR activation.

This compound, a derivative of ICI-199441, has been identified as a highly selective KOR agonist with a promising preclinical profile.[1] It demonstrates potent analgesic properties in various animal models of pain and, crucially, appears to have a significantly lower liability for physical dependence compared to traditional opioids.[1][2] This technical guide aims to consolidate the current knowledge on this compound to facilitate further research and development.

Pharmacological Profile

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Receptor Binding Affinity

This compound exhibits high affinity and selectivity for the kappa-opioid receptor.

| Receptor Subtype | LPK-26 HCl Ki (nM) | Reference Compound Ki (nM) |

| Kappa (κ) | 0.64[1] | U50,488H (Not explicitly stated in provided abstracts) |

| Mu (μ) | 1170[1] | Morphine (Not explicitly stated in provided abstracts) |

| Delta (δ) | >10,000[1] | (Not explicitly stated in provided abstracts) |

| Table 1: Receptor Binding Affinity of this compound. |

Functional Activity

The agonist activity of this compound at the KOR was confirmed using a [35S]GTPγS binding assay, which measures G-protein activation upon receptor stimulation.

| Assay | LPK-26 HCl EC50 (nM) |

| [35S]GTPγS Binding | 0.0094[1] |

| Table 2: In Vitro Functional Activity of this compound. |

In Vivo Antinociceptive Efficacy

This compound has demonstrated potent dose-dependent antinociceptive effects in rodent models of pain.

| Test | LPK-26 HCl ED50 (mg/kg) | (-)U50,488H ED50 (mg/kg) | Morphine ED50 (mg/kg) |

| Hot Plate Test | 0.049[1] | (Not explicitly stated in provided abstracts) | (Not explicitly stated in provided abstracts) |

| Acetic Acid Writhing Test | 0.0084[1] | (Not explicitly stated in provided abstracts) | (Not explicitly stated in provided abstracts) |

| Table 3: In Vivo Antinociceptive Efficacy of this compound. |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by acting as an agonist at the kappa-opioid receptor, which is a G-protein coupled receptor (GPCR) of the Gi/o family.[3][4] Upon binding of LPK-26, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.

Caption: Simplified signaling pathway of this compound via the kappa-opioid receptor.

The primary downstream effects of KOR activation by this compound include:

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).

-

Modulation of Ion Channels: The βγ-subunit of the G-protein directly interacts with and modulates the activity of ion channels.[4] This includes the inhibition of N-type voltage-gated calcium channels, which reduces calcium influx and subsequently decreases the release of neurotransmitters from presynaptic terminals. Additionally, it activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which also contributes to reduced neuronal excitability and neurotransmitter release.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard pharmacological procedures and the information available from the abstracts of relevant studies.

Receptor Binding Assay

This assay determines the affinity of this compound for different opioid receptor subtypes.

Caption: Experimental workflow for the receptor binding assay.

Protocol:

-

Membrane Preparation: Cell membranes from CHO (Chinese Hamster Ovary) cells stably expressing the human kappa, mu, or delta opioid receptor are prepared.

-

Incubation: Membranes are incubated in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) with a specific radiolabeled ligand (e.g., [3H]U-69,593 for KOR, [3H]DAMGO for MOR, [3H]DPDPE for DOR) and varying concentrations of this compound.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the extent of G-protein activation following agonist binding to the KOR.

Protocol:

-

Membrane Preparation: As described in the receptor binding assay, membranes from cells expressing the KOR are used.

-

Incubation: Membranes are incubated in an assay buffer containing GDP, MgCl2, and [35S]GTPγS in the presence of varying concentrations of this compound.

-

Termination and Separation: The reaction is stopped by the addition of ice-cold buffer and rapid filtration.

-

Quantification: The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation of [35S]GTPγS binding (EC50) is determined from the dose-response curve.

Hot Plate Test

This in vivo assay assesses the antinociceptive effect of this compound against a thermal pain stimulus.

Protocol:

-

Animal Acclimation: Mice are acclimated to the testing environment.

-

Baseline Measurement: The baseline latency to a nociceptive response (e.g., paw licking or jumping) is determined by placing the mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Drug Administration: this compound or vehicle is administered to the mice (e.g., subcutaneously).

-

Post-treatment Measurement: At various time points after drug administration, the latency to the nociceptive response is measured again.

-

Data Analysis: The antinociceptive effect is typically expressed as the maximum possible effect (%MPE) calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED50 value is calculated from the dose-response curve.

Acetic Acid-Induced Writhing Test

This in vivo model evaluates the analgesic efficacy of this compound in a model of visceral chemical pain.

Protocol:

-

Animal Acclimation: Mice are acclimated to the observation chambers.

-

Drug Administration: this compound or vehicle is administered to the mice.

-

Induction of Writhing: After a predetermined time, a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching).

-

Observation: The number of writhes is counted for a specific period (e.g., 15-20 minutes) following the acetic acid injection.

-

Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to the vehicle control group. The ED50 value is determined from the dose-response curve.

Assessment of Physical Dependence

The low physical dependence potential of this compound is a key feature. This is typically assessed using a naloxone-precipitated withdrawal model in animals chronically treated with the test compound.

Protocol:

-

Chronic Administration: Mice are treated with this compound or a control drug (e.g., morphine) for several days.

-

Naloxone Challenge: After the chronic treatment period, the opioid antagonist naloxone is administered to precipitate withdrawal symptoms.

-

Observation of Withdrawal Signs: The animals are observed for a defined period for signs of withdrawal, which may include jumping, wet dog shakes, paw tremors, and diarrhea. The frequency or severity of these signs is scored.

-

Data Analysis: The withdrawal scores for the this compound-treated group are compared to those of the morphine-treated and vehicle-treated groups. The abstract of the primary study on LPK-26 indicates it failed to induce physical dependence, suggesting that the withdrawal scores in the LPK-26 group were not significantly different from the vehicle group.[1]

Therapeutic Potential and Future Directions

The preclinical data for this compound strongly suggest its potential as a potent analgesic with a significantly improved safety profile over traditional opioids. Its high selectivity for the KOR and low liability for physical dependence make it an attractive candidate for the management of various pain states, including:

-

Chronic Inflammatory Pain: KOR agonists are known to be particularly effective in models of inflammatory pain.

-

Visceral Pain: The potent effect of LPK-26 in the writhing test suggests its utility in treating visceral pain conditions.

-

Neuropathic Pain: Further investigation into the efficacy of LPK-26 in models of neuropathic pain is warranted.

Beyond analgesia, KOR agonists are being explored for other therapeutic applications, such as the treatment of pruritus (itching) and substance use disorders. The ability of LPK-26 to suppress naloxone-precipitated jumping in morphine-dependent mice suggests it may have a role in mitigating opioid withdrawal symptoms.[1]

Future research should focus on:

-

Comprehensive preclinical toxicology and safety pharmacology studies.

-

Evaluation in a broader range of pain models, including neuropathic and postoperative pain.

-

Investigation of its potential for treating pruritus and addiction.

-

Pharmacokinetic profiling to determine its suitability for clinical development.

Conclusion

This compound is a promising KOR agonist with a compelling preclinical profile characterized by potent antinociceptive effects and a low potential for physical dependence. The data and experimental frameworks presented in this technical guide provide a solid foundation for the continued investigation and development of this compound as a potentially transformative therapeutic agent. Its unique pharmacological properties address a critical unmet need for safer and non-addictive pain management solutions.

References

LPK-26 Hydrochloride: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Potent Kappa-Opioid Receptor Agonist with Low Dependence Potential

This technical guide provides a comprehensive overview of LPK-26 hydrochloride, a selective kappa-opioid receptor (KOR) agonist. This compound has demonstrated potent antinociceptive effects with a significantly lower potential for physical dependence compared to traditional opioids, making it a compound of high interest for the development of novel analgesics. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, mechanism of action, and relevant experimental protocols.

Core Compound Data

This compound is a derivative of ICI-199441 and an analog of the classic kappa agonist (-)U50,488H.[1] Its chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 492451-07-7 | [1][2][3][4][5][6] |

| Molecular Weight | 391.76 g/mol | [1][2][5] |

| Molecular Formula | C₁₈H₂₄Cl₂N₂O·HCl | [2][4][5] |

| Synonyms | 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(2-isopropyl)-2-(1-(3-pyrrolinyl))ethyl]acetamide hydrochloride | [1][2] |

Mechanism of Action and Receptor Affinity

LPK-26 acts as a potent and selective agonist at the kappa-opioid receptor. Opioid receptors, including the kappa subtype, are G-protein coupled receptors (GPCRs).[4] The binding of an agonist like LPK-26 to the KOR initiates a conformational change in the receptor, leading to the activation of associated intracellular signaling pathways.

The primary signaling cascade involves the activation of heterotrimeric Gi/o proteins.[4] This leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of downstream effectors. Key downstream events include the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, such as the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[7] These actions collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, which underlies the analgesic effects.

In addition to the canonical G-protein signaling, KOR activation can also engage the β-arrestin pathway, which is involved in receptor desensitization, internalization, and can also initiate distinct signaling cascades.[2][8] The balance between G-protein and β-arrestin signaling can influence the therapeutic and adverse effect profiles of KOR agonists.

Receptor Binding Affinity and Functional Potency